molecular formula C19H20N4OS B2967440 N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034400-41-2

N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No. B2967440
CAS RN: 2034400-41-2
M. Wt: 352.46
InChI Key: RDSPYKGJBRDGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((4-cyclohexylthiazol-2-yl)methyl)quinoxaline-2-carboxamide” is a compound that contains a quinoxaline core, which is an attractive structure in medicinal chemistry . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a versatile structure that can bind to various targets . The compound also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

Quinoxaline is an isostere of quinoline (N for C) and naphthalene (2N for 2C), while it is a bioisostere of quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . More detailed molecular structure analysis would require additional information or computational modeling.

Scientific Research Applications

Antidepressant and Antipsychotic Potential

Compounds within the quinoxaline series have been identified as potent adenosine receptor antagonists, with implications for novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in behavioral despair models in rats, suggesting therapeutic potential as antidepressants. The structural activity relationship (SAR) studies indicate that specific substitutions on the quinoxaline framework can enhance affinity to adenosine A1 and A2 receptors, which is critical for their antidepressant and psychotropic effects (Sarges et al., 1990).

Antimicrobial and Antituberculosis Activity

Quinoxaline derivatives have been studied for their antimicrobial properties. For instance, quinoxaline N,N-dioxide and its derivatives have shown antimicrobial activity against various bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Furthermore, new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro anti-tuberculosis activity, indicating a promising avenue for improving chemotherapeutic anti-tuberculosis treatments (Moreno et al., 2003).

Anticancer Activity

Quinoxaline derivatives have also been investigated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinoxalines, have demonstrated potent cytotoxic properties, indicating potential as anticancer agents (Deady et al., 2003).

Neuroprotective and Antiviral Activity

Derivatives of quinoxaline, such as quinoxalin-2(1H)-one, have been identified as inhibitors against hepatitis C virus, showcasing the antiviral capabilities of quinoxaline frameworks (Liu et al., 2011). Additionally, compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been reported for their neuroprotective effects against cerebral ischemia, emphasizing the therapeutic potential in neurodegenerative diseases (Sheardown et al., 1990).

properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(16-10-20-14-8-4-5-9-15(14)22-16)21-11-18-23-17(12-25-18)13-6-2-1-3-7-13/h4-5,8-10,12-13H,1-3,6-7,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPYKGJBRDGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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